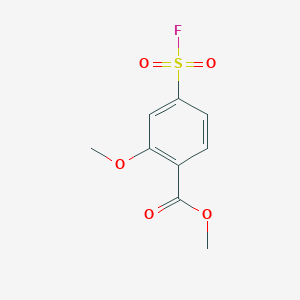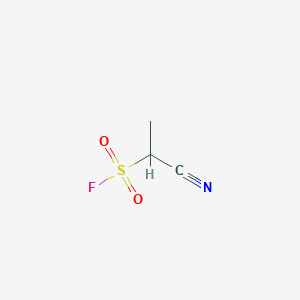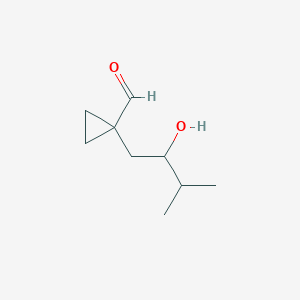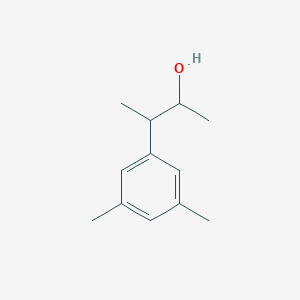
3-(3,5-Dimethylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as 3,5-dimethylphenylmagnesium bromide reacts with butan-2-one. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Catalysts may also be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3,5-dimethylphenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can lead to the formation of the corresponding alkane, 3-(3,5-dimethylphenyl)butane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)butan-2-one.
Reduction: 3-(3,5-Dimethylphenyl)butane.
Substitution: 3-(3,5-Dimethylphenyl)butan-2-yl chloride.
Scientific Research Applications
3-(3,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of alcohols with biological systems.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)butan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the transformation of the compound into other derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenyl)butan-2-one: The ketone derivative formed by oxidation.
3-(3,5-Dimethylphenyl)butane: The alkane derivative formed by reduction.
3-(3,5-Dimethylphenyl)butan-2-yl chloride: The chloride derivative formed by substitution.
Uniqueness
3-(3,5-Dimethylphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a secondary alcohol group
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)7-12(6-8)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
InChI Key |
MTBDESFTCFAVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Methyl-1H-pyrazol-4-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13263838.png)
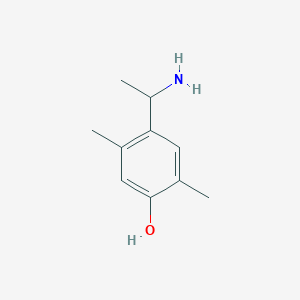
![1-(Chloromethyl)-8-oxaspiro[4.5]decane](/img/structure/B13263859.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13263866.png)
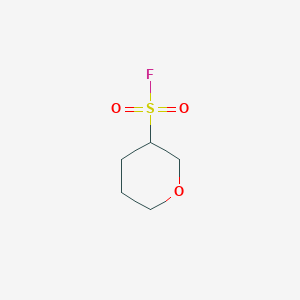
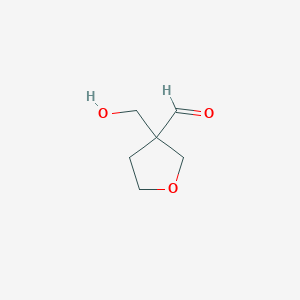
![Butyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13263886.png)
amine](/img/structure/B13263889.png)
![3-[4-(Methylsulfanyl)phenyl]butan-2-ol](/img/structure/B13263894.png)
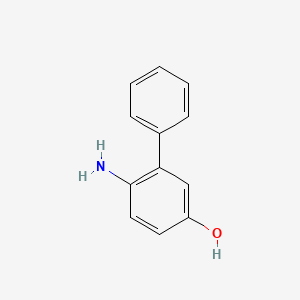
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13263908.png)
